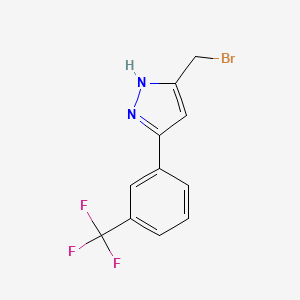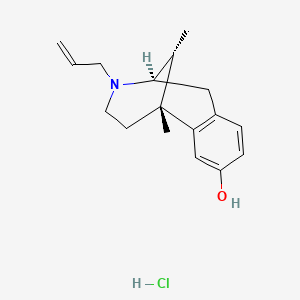
3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole is a chemical compound that features a bromomethyl group and a trifluoromethyl-substituted phenyl group attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Bromomethylation: The bromomethyl group can be introduced through bromomethylation reactions, typically using reagents like bromoform or bromomethyl acetate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. These methods are designed to be scalable and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a carboxylic acid derivative.
科学的研究の応用
3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of specific biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
3-(Bromomethyl)-5-phenyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Chloromethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
3-(Bromomethyl)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazole is unique due to the presence of both the bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a reactive site for further chemical modifications .
特性
分子式 |
C11H8BrF3N2 |
|---|---|
分子量 |
305.09 g/mol |
IUPAC名 |
5-(bromomethyl)-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C11H8BrF3N2/c12-6-9-5-10(17-16-9)7-2-1-3-8(4-7)11(13,14)15/h1-5H,6H2,(H,16,17) |
InChIキー |
RSUWRQUDCNGPPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B12052147.png)
![3-Methyl-1-{[4-(propan-2-yl)phenyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12052162.png)


![3-[(4-tert-butylphenoxy)methyl]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12052184.png)
![1-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12052185.png)


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12052204.png)


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052219.png)


